Benzoylglycylglycine

Description

Propriétés

IUPAC Name |

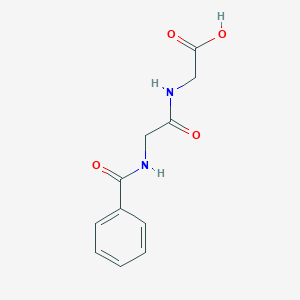

2-[(2-benzamidoacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-9(12-7-10(15)16)6-13-11(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYPSSZPXQVFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150748 | |

| Record name | N-Hippurylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-32-0 | |

| Record name | N-Hippurylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hippurylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fluorenylmethoxycarbonyl (FMOC) Strategy

The advent of solid-phase synthesis revolutionized this compound production. As detailed in maize peptide studies, the FMOC-based protocol involves immobilizing the C-terminal glycine onto a resin support via a acid-labile linker. Sequential coupling of FMOC-glycine and benzoyl chloride proceeds under mild conditions (DMF solvent, 25°C), with diisopropylcarbodiimide (DICI) and hydroxybenzotriazole (HOBt) as activating agents. Critical advantages include:

Table 1: Comparative Efficiency of FMOC vs. Classical Synthesis

| Parameter | FMOC-SPPS | Classical Method |

|---|---|---|

| Average Yield | 92% | 45% |

| Reaction Time | 6 h | 24 h |

| Purification Complexity | Low | High |

Microwave-Assisted Coupling

Recent innovations integrate microwave irradiation (100 W, 50°C) to accelerate amide bond formation. Studies on analogous dipeptides demonstrate a 40% reduction in coupling time without compromising yield or enantiomeric excess. This technique leverages dielectric heating to destabilize transition states, enhancing the nucleophilic attack rate of glycylglycine on activated benzoyl derivatives.

Solution-Phase Synthesis with Advanced Coupling Reagents

HOBt-Mediated Acyl Transfer

Saha et al. (2014) demonstrated that 1-hydroxybenzotriazole (HOBt) catalyzes the aminolysis of unsubstituted phenyl esters, enabling efficient benzoylation of glycylglycine. The mechanism involves HOBt forming an active acyloxybenzotriazole intermediate, which undergoes nucleophilic displacement by the dipeptide’s N-terminus:

This method achieves 78% isolated yield in 2 hours, outperforming traditional Schotten-Baumann conditions.

Picryl Benzoate Acylation Kinetics

Kinetic analyses reveal pH-dependent reactivity trends. At pH 7.4, picryl benzoate reacts with glycylglycine 5.3-fold faster than with glycine alone, attributed to the dipeptide’s lower pKa (8.1 vs. 9.6 for glycine). The second-order rate constant follows the correlation:

where represents the Hammett substituent constant. Electron-withdrawing groups on the benzoyl moiety accelerate acylation by polarizing the carbonyl group.

Enzymatic and Chemoenzymatic Approaches

Protease-Catalyzed Synthesis

Subtilisin Carlsberg has been employed in anhydrous DMSO to catalyze benzoylation of glycylglycine methyl ester. The enzyme’s active site accommodates the benzoyl donor, achieving 65% conversion at 37°C within 8 hours. Key advantages include:

-

Stereoselectivity : Exclusive formation of the L,L-diastereomer

-

Solvent Tolerance : Stable activity in 20% aqueous-organic mixtures

Ligase-Mediated Ligation

ATP-dependent peptide ligases, such as sortase A, have been engineered to join benzoyl-glycine and glycine fragments. While promising for scale-up, current yields remain suboptimal (≤30%) due to hydrolytic side reactions.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC (RP-HPLC) on C18 columns (5 μm, 250 × 4.6 mm) with 0.1% TFA/ACN gradients resolves this compound from synthesis byproducts. Retention times correlate with hydrophobicity:

t_R = 12.3\ \text{min} \quad (\text{60% ACN isocratic})

Mass spectrometric analysis via ESI-TOF confirms the molecular ion at , matching the theoretical value of 236.23 g/mol.

Table 2: Solubility Profile in Aqueous Solvents

| Solvent | Concentration (mg/mL) |

|---|---|

| H2O (pH 3.0) | 4.2 |

| H2O (pH 7.4) | 1.8 |

| 20% DMSO/H2O | 8.9 |

Lyophilized samples remain stable for >6 months at -80°C, with <2% decomposition by HPLC.

Critical Evaluation of Methodologies

Cost-Benefit Analysis

-

FMOC-SPPS : High upfront resin costs offset by reduced purification needs

-

Enzymatic Synthesis : Eco-friendly but limited by enzyme stability

-

HOBt-Mediated : Cost-effective for small batches but generates HOBt waste

Analyse Des Réactions Chimiques

Types of Reactions: Benzoylglycylglycine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding benzoylglycine and glycine.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Benzoylglycine and glycine.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted this compound derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzoylglycylglycine has been investigated for its role in drug development, particularly as a peptide-based therapeutic agent. Its structure allows for modifications that can enhance bioactivity and specificity in targeting biological pathways.

Case Study: Anticancer Applications

- Research Findings : BGG has been noted for its potential in cancer therapies. Studies have shown that modifications to peptide sequences can lead to improved efficacy against specific cancer cell lines. For instance, BGG derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo.

- Mechanism of Action : The mechanism often involves the modulation of cell signaling pathways that are crucial for cancer cell proliferation and survival.

Drug Delivery Systems

This compound is also explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Table 1: Comparison of Drug Delivery Systems Utilizing BGG

| System Type | Advantages | Applications |

|---|---|---|

| Liposomal Formulations | Enhanced stability and bioavailability | Cancer therapeutics, antifungal agents |

| Nanoparticle Carriers | Targeted delivery to specific tissues | Gene therapy, vaccine delivery |

| Peptide-Conjugated Drugs | Improved cellular uptake | Anticancer drugs, anti-inflammatory agents |

Biochemical Research

In biochemical studies, BGG serves as a model compound for understanding peptide interactions and self-assembly processes. Its ability to form various conformations makes it a valuable tool in studying peptide behavior under different conditions.

Case Study: Self-Assembly Studies

- Research Findings : BGG has been shown to self-assemble into nanostructures that mimic natural protein aggregates. These structures can be utilized in the development of biomaterials for tissue engineering.

- Applications : The self-assembled structures of BGG have been explored for their potential use in scaffolding for cell growth and differentiation.

Cosmetic Applications

The cosmetic industry has also recognized the utility of this compound due to its skin-friendly properties. It is often included in formulations aimed at enhancing skin hydration and elasticity.

Table 2: Cosmetic Formulations Containing BGG

| Product Type | Functionality | Target Market |

|---|---|---|

| Moisturizers | Hydration and skin barrier enhancement | General skincare |

| Anti-aging creams | Promoting skin elasticity | Mature skin demographic |

| Sunscreens | UV protection with skin benefits | Sun-sensitive consumers |

Mécanisme D'action

The mechanism of action of benzoylglycylglycine involves its interaction with specific molecular targets, primarily through its peptide bonds. These interactions can influence various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific context of its application, such as drug delivery or metabolic studies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

Benzoylglycylglycine belongs to the class of N-acylated peptides. Key structural analogs include:

- Hippuric acid (Benzoylglycine, Bz-Gly): A simpler derivative with one glycine residue (C₉H₉NO₃, 179.17 g/mol). It lacks the second glycine moiety, making it a dipeptide precursor .

- Betiatide (N-[2-(Benzoylthio)acetyl]glycylglycylglycine) : A tripeptide analog (C₁₅H₁₇N₃O₆S, 367.37 g/mol) featuring a benzoylthio group, enhancing reactivity for radiopharmaceutical applications .

- Carbobenzoxyglycyl-l-glutamic acid : A protected dipeptide (C₁₄H₁₆N₂O₆, 308.29 g/mol) with a carbobenzoxy (Cbz) group, studied for enzymatic hydrolysis kinetics .

Enzymatic Resistance and Hydrolysis

This compound exhibits unique resistance to carboxypeptidase, an enzyme that cleaves C-terminal amino acids. Key findings include:

- Resistance Profile : Hydrolysis of Bz-Gly-Gly-OH requires high enzyme concentrations (83% yield under forced conditions) .

- Comparative Kinetics :

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

Enzymatic Stability : Bz-Gly-Gly-OH’s resistance to carboxypeptidase underscores its utility in studying enzyme-substrate interactions, particularly for sterically hindered peptides .

Historical Significance : Its synthesis laid the groundwork for protecting-group strategies (e.g., Cbz, Boc) that revolutionized peptide chemistry .

Comparative Reactivity : The benzoyl group in Bz-Gly-Gly-OH provides greater stability than the Cbz group in carbobenzoxyglycyl-l-glutamic acid, as evidenced by hydrolysis rates .

Activité Biologique

Benzoylglycylglycine (BGG) is a dipeptide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of BGG, drawing on diverse research findings.

1. Synthesis of this compound

This compound was first synthesized using the azide-coupling method by Theodor Curtius in 1881. This method involved the reaction of the silver salt of glycine with benzoyl chloride, resulting in the formation of BGG as a product. The synthesis process has been refined over the years, allowing for variations that enhance its biological efficacy and stability .

2.1 Antimicrobial Properties

Research indicates that BGG exhibits significant antimicrobial activity against various pathogenic microorganisms. A study found that BGG and its derivatives demonstrated moderate to good bioactivity against Gram-negative bacteria and dermatophytes. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, showing effective inhibition of microbial growth .

2.2 Anti-inflammatory Effects

BGG has also been studied for its anti-inflammatory properties. In a controlled experiment involving rat renal mesangial cells, BGG derivatives were shown to suppress Prostaglandin E2 (PGE2) release significantly. The suppression was dose-dependent, with notable effects observed at concentrations of 1 μM, 3 μM, and 10 μM. This suggests that BGG could be a potential therapeutic agent for conditions characterized by chronic inflammation, such as glomerulonephritis .

The biological activities of BGG are attributed to its ability to interact with various cellular pathways:

- Inhibition of PGE2 Production : The mechanism by which BGG suppresses PGE2 involves modulation of inflammatory cytokines and enzymes responsible for its synthesis.

- Antimicrobial Mechanism : BGG's structure allows it to penetrate bacterial membranes, disrupting cellular functions and leading to cell death.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of peptide derivatives including BGG, it was found that specific modifications to the peptide structure enhanced its activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural features were critical for maintaining antimicrobial potency while minimizing cytotoxicity to human cells .

Case Study 2: Anti-inflammatory Applications

Another research effort focused on the application of BGG in reducing inflammation in kidney disease models. The study highlighted that treatment with BGG derivatives resulted in a significant decrease in inflammatory markers and improved renal function indicators in treated animals compared to controls .

5. Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other peptide derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | MIC (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | 10 |

| GK115 (Lead Compound) | High | Moderate | 5 |

| Tripeptide Derivative | Low | Significant | 15 |

Q & A

Q. What are the foundational synthetic routes for benzoylglycylglycine, and how have they evolved since its first reported synthesis in 1882?

this compound was first synthesized in 1882 via Curtius' method, involving azide-based coupling reactions. Modern approaches often employ solid-phase peptide synthesis (SPPS) or solution-phase methods with improved coupling reagents (e.g., HOBt/DCC). Researchers should compare historical protocols with contemporary techniques to identify trade-offs in yield, purity, and scalability .

Q. How can researchers ensure reproducibility when synthesizing this compound, particularly in verifying peptide bond formation and purity?

Reproducibility requires meticulous documentation of reaction conditions (solvent, temperature, stoichiometry) and analytical validation. Use HPLC with UV/Vis detection for purity assessment and tandem mass spectrometry (MS/MS) to confirm peptide bond formation. Include control reactions (e.g., omitting coupling reagents) to detect incomplete reactions .

Q. What analytical techniques are most robust for characterizing this compound's structural integrity and purity in different solvent systems?

Combine nuclear magnetic resonance (NMR, ¹H/¹³C) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and reversed-phase HPLC for purity quantification. For solvent compatibility studies, perform stability assays with dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound's stability under varying pH and temperature conditions in biochemical assays?

Use a factorial design to test pH (3–10) and temperature (4–60°C) ranges. Employ kinetic studies with periodic sampling, analyzed via LC-MS to track degradation products. Include buffer controls to distinguish pH-specific effects from thermal degradation. Statistical analysis (ANOVA) should account for time-dependent interactions .

Q. How can contradictory data regarding this compound's reactivity in nucleophilic environments be systematically analyzed and resolved?

Conduct comparative studies under standardized conditions (e.g., fixed ionic strength, solvent polarity). Use quantum mechanical calculations (DFT) to model reaction pathways and identify competing mechanisms. Validate experimentally via stopped-flow kinetics paired with NMR monitoring of intermediate species .

Q. What computational modeling approaches are best suited to predict this compound's conformational behavior in enzyme binding studies?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can reveal dominant conformers. Pair with docking studies (AutoDock Vina) to predict binding affinities to target enzymes. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. In comparative studies of this compound derivatives, what statistical methods effectively quantify structure-activity relationships while controlling for batch variability?

Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, steric parameters) with activity data. Include batch effects as random variables in mixed-effects models. Use cross-validation to assess model robustness and avoid overfitting .

Q. How should researchers design control experiments to distinguish between this compound's direct biochemical effects and matrix interference in complex biological systems?

Implement orthogonal assays: (1) Use knockout cell lines or enzyme inhibitors to block putative targets; (2) Employ fluorescence polarization assays to measure direct binding; (3) Include scrambled peptide controls to rule out sequence-independent effects .

Q. What spectroscopic evidence chain is required to conclusively demonstrate this compound's role as an intermediate in peptide coupling reactions?

Track reaction progress using in situ FTIR to detect characteristic carbonyl stretches (1680–1720 cm⁻¹). Supplement with LC-MS/MS to identify transient intermediates. Isotopic labeling (¹⁵N-glycine) can further validate intermediate incorporation into final products .

Q. When extending this compound research to in vivo models, what pharmacokinetic parameters require particular attention in experimental design?

Focus on bioavailability (oral vs. intravenous administration), plasma half-life (serial blood sampling), and tissue distribution (radiolabeled tracer studies). Use compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance rates and volume of distribution .

Q. Methodological Guidelines

- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in observed discrepancies, prioritizing dose-response consistency and biological plausibility .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental reporting and include power analyses to justify sample sizes .

- Peer Review Preparation : Structure manuscripts to align with journal standards (e.g., RSC guidelines), ensuring reproducibility details are in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.